molecular formula C18H23KO3S B13775102 Potassium bis(tert-butyl)naphthalenesulfonate CAS No. 85409-88-7

Potassium bis(tert-butyl)naphthalenesulfonate

Cat. No.: B13775102
CAS No.: 85409-88-7
M. Wt: 358.5 g/mol
InChI Key: UFZPEWYXFLYJJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium bis(tert-butyl)naphthalenesulfonate is a chemical compound with the molecular formula C18H23KO3S and a molecular weight of 358.54 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium bis(tert-butyl)naphthalenesulfonate typically involves the sulfonation of tert-butyl naphthalene followed by neutralization with potassium hydroxide. The reaction conditions often include:

    Sulfonation: tert-Butyl naphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium bis(tert-butyl)naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

Potassium bis(tert-butyl)naphthalenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is employed in biochemical assays and as a stabilizing agent for certain biological molecules.

    Medicine: Research is ongoing into its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium bis(tert-butyl)naphthalenesulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis(tert-butyl)naphthalenesulfonate
  • Lithium bis(tert-butyl)naphthalenesulfonate
  • Ammonium bis(tert-butyl)naphthalenesulfonate

Uniqueness

Potassium bis(tert-butyl)naphthalenesulfonate is unique due to its specific ionic properties and the stability provided by the potassium ion. Compared to its sodium, lithium, and ammonium counterparts, it offers distinct advantages in terms of solubility, reactivity, and compatibility with various chemical and biological systems.

Properties

CAS No.

85409-88-7

Molecular Formula

C18H23KO3S

Molecular Weight

358.5 g/mol

IUPAC Name

potassium;2,3-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C18H24O3S.K/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1

InChI Key

UFZPEWYXFLYJJN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.